N,N'-Bis(3-amino-5-fluoro-2-methyl)azide
Description
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide is a bis-substituted azide compound featuring amino, fluoro, and methyl functional groups. The amino groups likely enhance solubility and metal-binding capabilities, while fluorine substituents improve metabolic stability and electronic properties. The azide (-N₃) moiety is a reactive handle for click chemistry or vibrational spectroscopy applications, as seen in other azide-functionalized systems .
Properties
Molecular Formula |
C14H15F2N5 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-N-[(3-amino-5-fluoro-2-methylphenyl)diazenyl]-5-fluoro-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H15F2N5/c1-7-11(17)3-9(15)5-13(7)19-21-20-14-6-10(16)4-12(18)8(14)2/h3-6H,17-18H2,1-2H3,(H,19,20) |
InChI Key |
IBORULKPZQOCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NN=NC2=CC(=CC(=C2C)N)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Bis(3-amino-5-fluoro-2-methyl)azide typically involves multi-step organic reactions. One common approach is the diazotization of 3-amino-5-fluoro-2-methylaniline followed by coupling with 3-amino-5-fluoro-2-methylaniline under controlled conditions. The reaction conditions often include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the formation of the triazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including reagent concentrations, temperature, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazenyl group can be reduced to form corresponding amines.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N'-Bis(3-amino-5-fluoro-2-methyl)azide involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes. The fluoro groups enhance the compound’s stability and reactivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Contradiction in Stability : While sodium azide and simple metal azides are highly hazardous (), the target compound’s organic substituents likely mitigate these risks. This aligns with trends in fluorinated azide stability .
- Synthesis Challenges : Tetrazole synthesis () requires sodium azide and imidoyl chloride under controlled conditions. The target compound’s synthesis may face similar challenges, though its specific pathway remains uncharacterized in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
